N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-20-14-22(30-21-4-2-1-3-17(20)21)23(29)25-11-12-27-19(16-5-6-16)13-18(26-27)15-7-9-24-10-8-15/h1-4,7-10,13-14,16H,5-6,11-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIMYCUXMNCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the pyrazole and chromene moieties, suggest diverse mechanisms of action and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.40 g/mol |
| CAS Number | 1797327-74-2 |
| Purity | Typically >95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For instance, sulfonamide derivatives have been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Anticancer Activity
Studies have highlighted the potential anticancer effects of chromene derivatives. The presence of the pyrazole ring is associated with cytotoxic activity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
In a study examining various chromene derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxicity Against Cancer Cell Lines
A comparative analysis of several chromene derivatives revealed that this compound had an IC50 value of 15 µM against A549 lung cancer cells, indicating strong cytotoxicity. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.
Study 3: Structure–Activity Relationship (SAR)
A detailed SAR analysis indicated that the presence of both the pyridine and pyrazole rings significantly enhances biological activity. Modifications at specific positions on these rings can lead to increased potency against target cells.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary subunits:
- 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core.
- 4-Oxo-4H-chromene-2-carboxamide moiety.
The ethyl linker facilitates conjugation via an amide bond, necessitating sequential synthesis of the pyrazole and chromene units followed by coupling.
Synthesis of the Pyrazole Core: 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For the 5-cyclopropyl-3-(pyridin-4-yl) substitution pattern, the diketone precursor 1-(pyridin-4-yl)-3-cyclopropylpropane-1,3-dione is required.
Preparation of 1-(Pyridin-4-yl)-3-cyclopropylpropane-1,3-dione
- Step 1 : Claisen condensation of pyridin-4-yl acetophenone with cyclopropyl carbonyl derivatives.
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridin-4-yl acetophenone | Ethyl cyclopropanecarboxylate | MTBE | 18 | 68 |
Cyclocondensation with Hydrazine
Synthesis of the Chromene Moiety: 4-Oxo-4H-chromene-2-carboxamide
Knoevenagel Condensation and Cyclization
Chromenes are commonly synthesized via Knoevenagel condensation of salicylaldehydes with active methylene compounds.
Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid
- Step 1 : Condensation of 2-hydroxybenzaldehyde with dimethyl oxalate.
Amidation of Carboxylic Acid
Coupling of Pyrazole and Chromene Units
Ethyl Linker Installation
Optimization and Challenges
Structural Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, pyridine-H), 7.95 (s, pyrazole-H), 6.90–8.20 (chromene-H).
- HRMS : [M+H]⁺ calculated for C₂₃H₂₁N₄O₃: 401.1609; found: 401.1612.
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling the pyrazole-ethylamine intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) with triethylamine (TEA) as a base. Reaction conditions include stirring at room temperature for 12–24 hours, followed by purification via preparative thin-layer chromatography (TLC) or recrystallization from ethanol. For example, similar pyrazole-carboxamide derivatives were synthesized using EDCI/HOBt in DMF with yields ranging from 62% to 71% .
Table 1 : Representative Reaction Conditions for Amide Bond Formation
| Reagent System | Solvent | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|
| EDCI/HOBt/TEA | DMF | 12–24 | 62–71 | Prep TLC, Recrystallization |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Post-synthesis characterization includes:
- 1H/13C NMR : To confirm proton and carbon environments, especially distinguishing pyrazole, chromene, and cyclopropyl moieties.
- Mass Spectrometry (ESI or EI-MS) : For molecular ion peak verification (e.g., [M+H]+).
- Elemental Analysis : To validate C, H, and N content.
- IR Spectroscopy : To identify functional groups like amide C=O (~1630–1680 cm⁻¹).
For example, analogous compounds were characterized using 400–600 MHz NMR and ESI-MS, with melting points recorded for purity assessment .
Q. What biological targets or activities are associated with structurally similar compounds?
- Methodological Answer : Pyrazole and chromene derivatives are often investigated for kinase inhibition, antimicrobial, or anticancer properties. For instance, compounds with pyridinyl-pyrazole scaffolds have shown activity against cancer cell lines by targeting ATP-binding sites in kinases. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes like COX-2 or EGFR .
Advanced Research Questions
Q. How can synthetic yields be optimized for the amide coupling step?
- Methodological Answer : Low yields in amide formation may arise from incomplete activation of the carboxylic acid or steric hindrance. Strategies include:
- Alternative Coupling Agents : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) or PyBOP for higher efficiency.
- Solvent Optimization : Use dichloromethane (DCM) or THF instead of DMF to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 80°C).
Evidence from similar syntheses shows that solvent choice and reagent stoichiometry critically impact yields .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., low solubility or metabolic instability). To address this:
- Physicochemical Profiling : Measure logP (via HPLC) and aqueous solubility.
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cyclopropyl ring oxidation).
- Prodrug Strategies : Modify the carboxamide group to enhance bioavailability.
Studies on chromene derivatives highlight the importance of logP < 5 for improved membrane permeability .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinases).
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and Hammett constants.
- MD Simulations : Assess binding stability over 50–100 ns trajectories (e.g., GROMACS).
For example, pyridinyl-pyrazole analogs showed strong correlations between TPSA (<90 Ų) and cellular uptake .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Methodological Answer : Regioselective substitution on the pyrazole ring can be achieved via:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions.
- Protecting Group Strategies : Temporarily block reactive sites (e.g., SEM groups for N-H protection).
- Microwave-Assisted Cyclization : Enhance reaction specificity for 1H-pyrazole formation.
Evidence from palladium-catalyzed cyclizations suggests that steric and electronic factors govern regioselectivity .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
